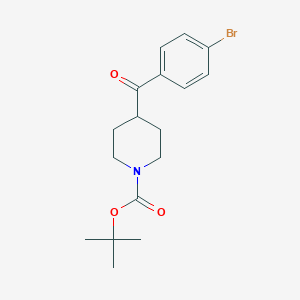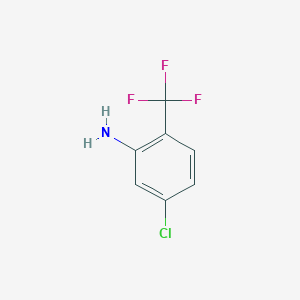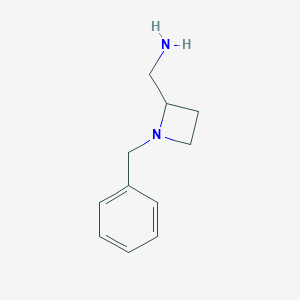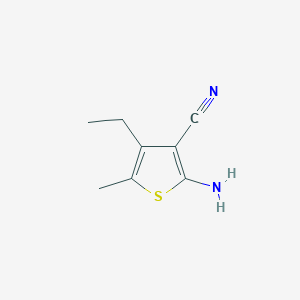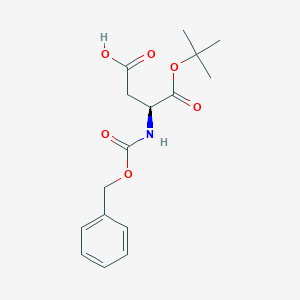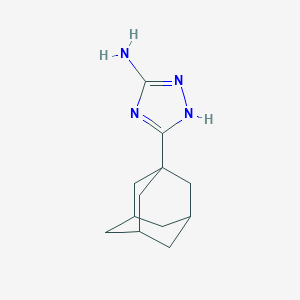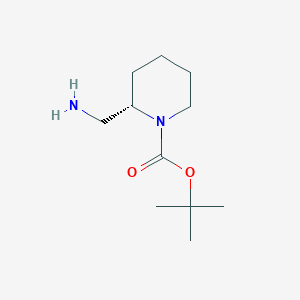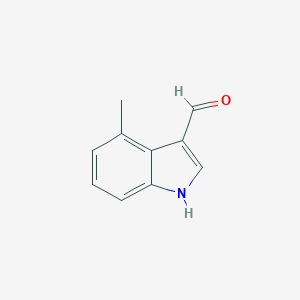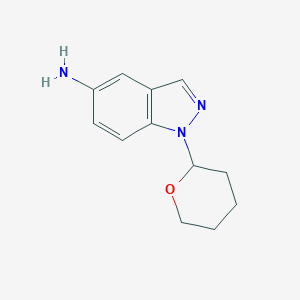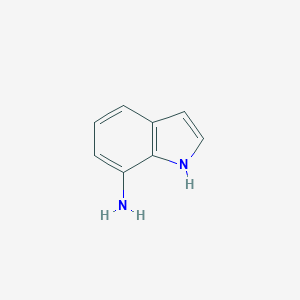
1H-indol-7-amine
Overview
Description
1H-Indol-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry
Mechanism of Action
Target of Action
1H-indol-7-amine, also known as 7-Aminoindole, is a compound that has been used in the construction of new anion receptors . These receptors have a strong affinity towards anions, especially dihydrogen phosphate , which play crucial roles in various biological processes such as energy metabolism and signal transduction.
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 7-Aminoindole may interact with its targets in a similar manner. This interaction could lead to changes in the activity of the target proteins, thereby affecting cellular functions.
Biochemical Pathways
Indole derivatives, including 7-Aminoindole, are known to be involved in a variety of biological activities . They are part of the synthesis of many bioactive compounds and drugs, playing a main role in cell biology . Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It is produced from tryptophan by tryptophanase in many bacterial species .
Pharmacokinetics
It is known that the properties of indole derivatives can vary widely depending on their specific chemical structures .
Result of Action
The molecular and cellular effects of 7-Aminoindole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1H-indol-7-amine interacts with various enzymes, proteins, and other biomolecules. It is a key component in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole derivatives have shown various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
This compound influences cell function in several ways. It has been found to have a significant role in cell biology, particularly in the treatment of cancer cells and microbes . It also impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the construction of indoles as a moiety in selected alkaloids .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some studies have reported significant protection at certain doses compared to standard drugs
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indol-7-amine can be synthesized through several methods. One common approach involves the reduction of 7-nitroindole using a suitable reducing agent such as iron powder in acetic acid. Another method includes the cyclization of ortho-nitroanilines with ethyl glyoxalate under acidic conditions, followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-7-quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Iron powder in acetic acid or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Indole-7-quinones.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indol-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indole-3-amine: Another indole derivative with similar biological activities.
1H-Indole-5-amine: Known for its role in medicinal chemistry.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
Uniqueness: 1H-Indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its position-specific reactivity and potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFWZOSMUGZKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276110 | |
| Record name | 7-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5192-04-1 | |
| Record name | 7-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

